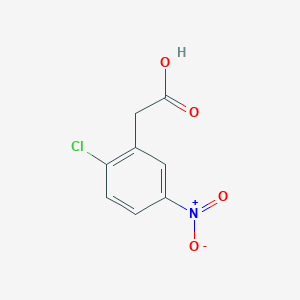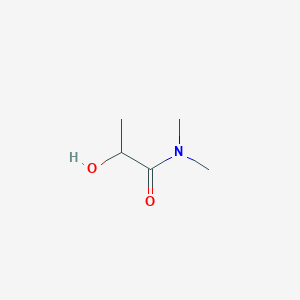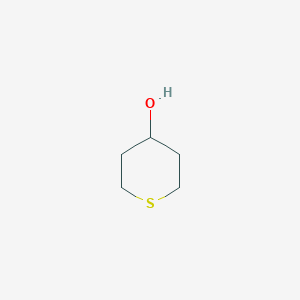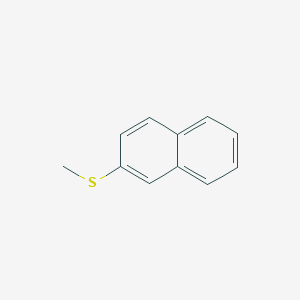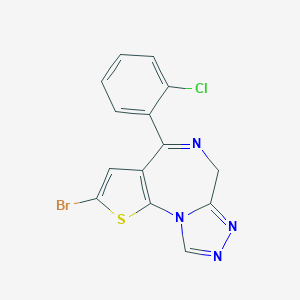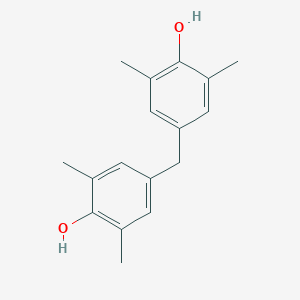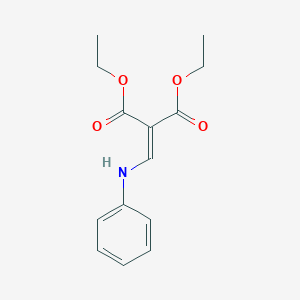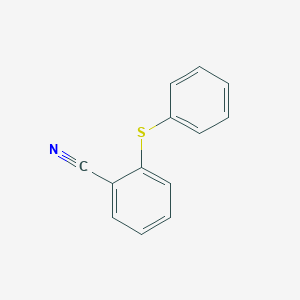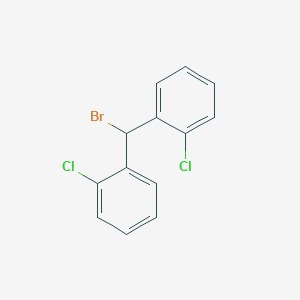
Bis(2-chlorophenyl)-bromomethane
Overview
Description
Bis(2-chlorophenyl)-bromomethane, also known as KBrH, is a chemical compound that has been used in various scientific research applications. Its synthesis method involves the reaction of 2-chlorobenzyl chloride with potassium bromide in the presence of a strong base.
Mechanism Of Action
The mechanism of action of Bis(2-chlorophenyl)-bromomethane is not fully understood, but it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can cause damage to DNA and other cellular components, which can lead to cell death.
Biochemical And Physiological Effects
Bis(2-chlorophenyl)-bromomethane has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. It has also been shown to have anti-inflammatory effects and to inhibit the production of certain inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the advantages of using Bis(2-chlorophenyl)-bromomethane in lab experiments is that it is a relatively simple compound to synthesize. It is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that it can be toxic and must be handled with care.
Future Directions
There are many potential future directions for research involving Bis(2-chlorophenyl)-bromomethane. One area of interest is in the development of new drugs and pharmaceuticals that are based on the structure of this compound. Another area of interest is in studying the mechanism of action of this compound in more detail, in order to better understand its effects on cells and tissues. Additionally, there may be potential applications for this compound in the field of materials science, such as in the synthesis of new polymers or other materials.
Scientific Research Applications
Bis(2-chlorophenyl)-bromomethane has been used in various scientific research applications, such as in the synthesis of other organic compounds and as a reagent in organic chemistry reactions. It has also been used in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
1-[bromo-(2-chlorophenyl)methyl]-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2/c14-13(9-5-1-3-7-11(9)15)10-6-2-4-8-12(10)16/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOZCOKGPNCTHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356596 | |
| Record name | bis(2-chlorophenyl)-bromomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chlorophenyl)-bromomethane | |
CAS RN |
200868-49-1 | |
| Record name | bis(2-chlorophenyl)-bromomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

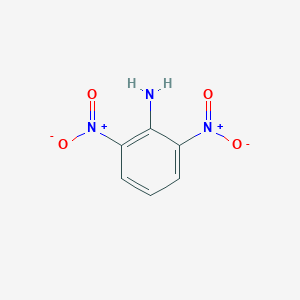
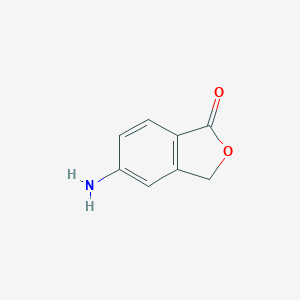
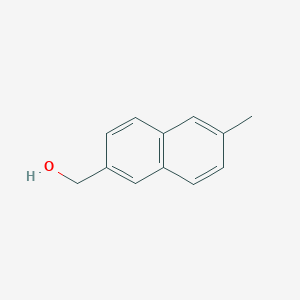
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
